2-([1,1'-Biphenyl]-4-yl)propan-2-amine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It is a derivative of biphenyl, characterized by the presence of an amine group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the nitro group to an amine group.
Industrial Production Methods
In industrial settings, the production of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)propan-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for transaminases, facilitating the transfer of amino groups to ketone substrates . This process is catalyzed by pyridoxal phosphate (PLP) as a cofactor, following a ping-pong bi-bi mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.
4-Aminobiphenyl: Another biphenyl derivative with the amine group positioned differently.
2-Phenyl-2-propanol: A related compound with an alcohol group instead of an amine group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its role as a substrate in enzymatic processes make it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propan-2-amine |
InChI |
InChI=1S/C15H17N/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
InChI Key |
CKJGGRVGNROOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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